molecular formula C7H4BrFN2O3 B12968550 2-Bromo-6-fluoro-3-nitrobenzamide

2-Bromo-6-fluoro-3-nitrobenzamide

Cat. No.: B12968550
M. Wt: 263.02 g/mol
InChI Key: FQUHJQHUTDQNMC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzamide is a halogenated aromatic compound featuring a benzamide backbone substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 2, 6, and 3, respectively. The amide functional group (-CONH₂) distinguishes it from structurally related nitroaromatic compounds. This compound is of interest in medicinal and materials chemistry due to the electronic effects of its substituents, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263.02 g/mol

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzamide

InChI

InChI=1S/C7H4BrFN2O3/c8-6-4(11(13)14)2-1-3(9)5(6)7(10)12/h1-2H,(H2,10,12)

InChI Key

FQUHJQHUTDQNMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of concentrated sulfuric acid as a solvent and nitrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride, hydrochloric acid, ethanol.

    Substitution: Potassium fluoride, anhydrous conditions.

    Coupling: Palladium catalysts, organoboron reagents.

Major Products:

    Reduction: 2-Bromo-6-fluoro-3-aminobenzamide.

    Substitution: 2-Fluoro-6-substituted-3-nitrobenzamide.

    Coupling: Various biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzamide largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

The structural analogs of 2-bromo-6-fluoro-3-nitrobenzamide include derivatives with variations in substituent positions, functional groups, and commercial availability. Below is a detailed comparison based on the provided evidence:

Table 1: Substituent Positions and Functional Groups
Compound Name Substituent Positions Functional Groups CAS Number
This compound 2-Br, 6-F, 3-NO₂ Benzamide (-CONH₂) Not provided
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Br, 3-F, 2-OCH₃, 4-NO₂ Methoxy (-OCH₃) 1224629-07-5
3-Bromo-6-fluoro-2-nitrobenzoic acid 3-Br, 6-F, 2-NO₂ Carboxylic acid (-COOH) 1805189-86-9
3-Bromo-6-fluoro-2-nitrophenol 3-Br, 6-F, 2-NO₂ Phenol (-OH) 1805577-98-3

Key Observations :

Table 2: Commercial Availability and Purity
Compound Name Number of Suppliers Purity Notes
This compound Not reported Unknown Likely limited commercial availability
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene Not specified 95% Safety data emphasizes handling precautions
3-Bromo-6-fluoro-2-nitrophenol 4 suppliers Unknown Higher accessibility for research

Key Observations :

  • Handling Requirements : The methoxy analog in highlights strict safety protocols (e.g., immediate decontamination), which may extend to the target compound due to shared nitro and halogen substituents .

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